Barium isononanoate
Description
Barium isononanoate (CAS No. 84681-75-4) is a metal carboxylate salt derived from isononanoic acid, a branched-chain carboxylic acid. Its molecular structure features a barium cation coordinated with isononanoate anions, characterized by a methyl-branched alkyl chain. This compound is synthesized through the neutralization of isononanoic acid with barium hydroxide or via transesterification reactions in polymer matrices .
This compound is primarily utilized in advanced material science, particularly as a modifier in energetic polymers like poly(BAMO-carboxylate) copolymers. These copolymers, when substituted with 20 mol% isononanoate, exhibit enhanced thermal stability and mechanical properties compared to glycidyl azide polymer (GAP) derivatives, making them suitable for propellants and pyrotechnic formulations . Its branched structure contributes to improved solubility in organic solvents and compatibility with polymer blends, distinguishing it from linear-chain carboxylate analogs.
Properties
CAS No. |
84681-75-4 |
|---|---|
Molecular Formula |
C18H34BaO4 |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
barium(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Ba/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
GHHJEMGOISKOBP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium isononanoate can be synthesized through the reaction of barium hydroxide with isononanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Ba(OH)2+2C9H19COOH→Ba(C9H19COO)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of barium hydroxide to a heated solution of isononanoic acid. The mixture is stirred vigorously to ensure complete reaction. The product is then purified through filtration and solvent evaporation to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of barium carbonate and other oxidation products.
Reduction: The compound is relatively stable and does not readily undergo reduction under normal conditions.
Substitution: this compound can participate in substitution reactions where the isononanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Barium carbonate, carbon dioxide.
Substitution: Various barium salts depending on the substituent introduced.
Scientific Research Applications
Barium isononanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a stabilizer for biological samples.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in medical imaging.
Industry: Commonly used as a lubricant additive to enhance the performance and longevity of mechanical systems. It also serves as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism by which barium isononanoate exerts its effects is primarily through its interaction with metal surfaces. As a corrosion inhibitor, it forms a protective layer on the metal surface, preventing oxidation and degradation. In biological systems, it may interact with cellular membranes and proteins, stabilizing them and preventing denaturation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other Barium Carboxylates
Barium isononanoate belongs to a family of barium carboxylates, which vary in chain length and branching. Key comparisons include:
| Compound | CAS Number | Structure Type | Key Properties | Applications |
|---|---|---|---|---|
| This compound | 84681-75-4 | Branched | High thermal stability; soluble in non-polar solvents | Energetic polymers, stabilizers |
| Barium isodecanoate | 93965-23-2 | Branched | Longer alkyl chain; similar solubility | Polymer synthesis, lubricants |
| Barium isooctanoate | 93843-12-0 | Branched | Shorter chain; lower viscosity | Catalysts, coatings |
| Barium decanoate | N/A | Linear | Higher melting point; limited solubility | Industrial additives |
- Structural Impact: Branched carboxylates like this compound exhibit lower melting points and better solubility than linear analogs (e.g., barium decanoate) due to reduced crystallinity .
- Performance in Polymers: In poly(BAMO-carboxylate) copolymers, substitution with 20 mol% branched carboxylates (e.g., isononanoate) enhances flexibility and thermal degradation resistance compared to linear-chain substitutes (e.g., decanoate) .
Comparison with Non-Barium Isononanoate Salts/Esters
This compound differs significantly from organic esters of isononanoic acid, such as cetearyl isononanoate (a cosmetic ingredient):
| Compound | Chemical Nature | Key Properties | Applications |
|---|---|---|---|
| This compound | Inorganic metal salt | High thermal stability; reactive | Polymers, pyrotechnics |
| Cetearyl isononanoate | Organic ester | Emollient; low irritation | Cosmetics, skincare |
- Reactivity: As a metal salt, this compound participates in redox reactions and polymer crosslinking, unlike inert esters like cetearyl isononanoate, which function as emollients .
- Safety Profile: Barium salts are regulated for toxicity, while isononanoate esters (e.g., cetearyl isononanoate) are classified as safe for topical use in cosmetics at concentrations ≤10% .
Branched vs. Linear Carboxylates
The branching in isononanoate derivatives confers distinct advantages:
- Solubility : Branched chains disrupt molecular packing, enhancing solubility in hydrocarbons and polymer matrices compared to linear analogs .
- Thermal Stability: Branched carboxylates like this compound degrade at higher temperatures (∼250–300°C) than linear-chain salts, which decompose at lower thresholds (∼200–250°C) .
Biological Activity
Barium isononanoate, a barium salt of isononanoic acid, has garnered attention in various fields due to its unique biological properties. This article explores its biological activity, including its enzymatic effects, interactions with biological systems, and potential applications in medicine and industry.
This compound can be categorized under alkaline earth metal compounds. Its structure allows it to participate in biological processes similarly to calcium, often substituting for it in various biochemical reactions. This property is pivotal in understanding its biological activity.
Enzymatic Activity
Recent studies have highlighted the role of barium ions (Ba²⁺) in enhancing the activity of certain enzymes. For instance, research indicates that Ba²⁺ can significantly increase the catalytic efficiency of glucoamylases, which are vital in carbohydrate metabolism. The presence of Ba²⁺ raised the enzymatic activity from 2.13 U/mg to 11.41 U/mg at optimal concentrations .
Table 1: Effect of Barium on Enzymatic Activity
| Enzyme | Control Activity (U/mg) | Activity with 1 mM Ba²⁺ (U/mg) |
|---|---|---|
| Glucoamylase | 2.13 | 11.41 |
Physiological Effects
Barium is known to influence various physiological processes due to its ability to mimic calcium ions. Studies have shown that exposure to barium can lead to alterations in cardiac function and blood pressure regulation. For example, rats exposed to high concentrations of barium in drinking water exhibited hypertension and changes in myocardial contractility after prolonged exposure .
Case Study: Cardiac Effects of Barium
In a study involving rats administered with barium carbonate, significant changes were observed in cardiac contractility and excitability, demonstrating the compound's potential impact on cardiovascular health.
Toxicological Considerations
While this compound exhibits beneficial enzymatic properties, it is essential to consider its toxicological profile. High doses can lead to adverse reproductive effects and increased mortality rates in offspring when administered to pregnant subjects . The compound's teratogenic potential remains limited but warrants caution in therapeutic applications.
Applications in Medicine and Industry
The unique properties of this compound suggest potential applications across various fields:
- Biomedical Applications : Due to its ability to enhance enzyme activity, it may be utilized in drug formulations that require improved metabolic pathways.
- Industrial Uses : Its properties as a catalyst could be beneficial in industrial bioprocesses where enzymatic reactions are pivotal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
